Hexamethylenediammonium diiodide

Catalog No.
S956756
CAS No.
20208-23-5
M.F
C6H18I2N2
M. Wt
372.03 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethylenediammonium diiodide

CAS Number

20208-23-5

Product Name

Hexamethylenediammonium diiodide

IUPAC Name

6-azaniumylhexylazanium;diiodide

Molecular Formula

C6H18I2N2

Molecular Weight

372.03 g/mol

InChI

InChI=1S/C6H16N2.2HI/c7-5-3-1-2-4-6-8;;/h1-8H2;2*1H

InChI Key

UBZXDFQTNLTDMC-UHFFFAOYSA-N

SMILES

C(CCC[NH3+])CC[NH3+].[I-].[I-]

Canonical SMILES

C(CCC[NH3+])CC[NH3+].[I-].[I-]
HMDD is a salt compound that is formed by reacting hexamethylenediamine with iodine. It is commonly used in various synthetic reactions and serves as a precursor for other organic compounds. HMDD is also used in the dye industry and as a reducing agent.
HMDD is an odorless, white crystalline solid that is soluble in water and methanol, but insoluble in organic solvents. It has a melting point of 143-145 °C and a boiling point of 440 °C.
The chemical structure of HMDD includes two amine groups and two iodine atoms which lend to its unique chemical properties. HMDD can be used as a mild reducing agent due to its ability to donate electrons to a substrate. The presence of the iodine atoms allows it to function as a source of iodine, which is required for the synthesis of a variety of chemical compounds.
HMDD can be synthesized by reacting hexamethylenediamine with molecular iodine. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid or acetic acid. The resulting product is then washed with water, dried, and recrystallized to obtain pure HMDD.
The characterization of HMDD can be performed using various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). IR can be used to identify the functional groups present in the compound, while NMR can be used to determine the structure of the compound. MS can be used to determine the molecular weight of the compound and its fragmentation pattern.
HMDD can be quantitatively analyzed using various analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and ion chromatography (IC). For example, HPLC can be used to separate and quantify the individual components in a mixture, while GC can be used to separate and analyze volatile compounds in a sample.
HMDD has been shown to exhibit antifungal and antibacterial properties. In one study, HMDD was found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. While its exact mechanism of action is still not fully understood, it is believed that HMDD works by disrupting the cell membrane of the target organism.
While there is limited data available on the toxicity and safety of HMDD, it is known to cause skin and eye irritation. It is important to handle HMDD with care and to use appropriate personal protective equipment, such as gloves and goggles, when handling the compound.
HMDD has a wide range of applications in various fields of research and industry. It can be used as a reducing agent in various synthetic reactions and as a source of iodine for the synthesis of other organic compounds. HMDD has also been used as a dye intermediate, a polymerization catalyst, and a flame retardant.
The use of HMDD in scientific research is ongoing. Recent studies have focused on the use of HMDD as a source of iodine for the synthesis of various organic compounds. Other studies have investigated its potential use as an antibacterial or antifungal agent.
The potential implications of HMDD in various fields of research and industry are vast. HMDD could potentially be used in the development of new antibiotics, antifungal agents, and flame retardants. Its use as a reducing agent could also lead to the development of new synthetic reactions and compounds.
While HMDD has a wide range of applications, there are limitations to its use. One limitation is its toxicity and safety concerns. Future research efforts could focus on developing safer and more environmentally friendly alternatives to HMDD. Additionally, the use of HMDD in various fields of research and industry could be expanded to include applications such as drug development and materials science.
-Future research could focus on the use of HMDD in drug development
-Developing new synthetic reactions and compounds utilizing HMDD as a reducing agent
-Developing safer and more environmentally friendly alternatives to HMDD
-Investigating the potential use of HMDD as a flame retardant
-Expanding the use of HMDD in materials science applications.

Other CAS

20208-23-5

Dates

Modify: 2023-08-16

Explore Compound Types